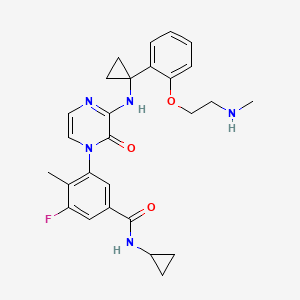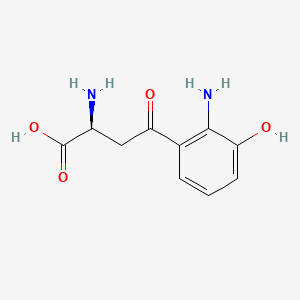
3-hydroxy-L-kynurenine
Descripción general
Descripción
3-Hydroxy-L-kynurenine is a metabolite of tryptophan . It is a chromophore or hydrophilic yellow compound present in the lens of the eye . It is synthesized from kynurenine by the action of the enzyme kynurenine 3-monooxygenase (KMO) . It has a molecular weight of 224Da and its molecular formula is C10H12N2O4 .
Synthesis Analysis
The synthesis of 3-Hydroxy-L-kynurenine is part of the kynurenine pathway, the major route of tryptophan degradation . It is synthesized from L-kynurenine through the action of the enzyme kynurenine 3-monooxygenase (KMO) .Molecular Structure Analysis
The molecular structure of 3-Hydroxy-L-kynurenine is complex, with a molecular formula of C10H12N2O4 . It is an intermediate metabolite of the complex metabolic pathway that ends with NAD+, kynurenic acid, and xanthurenic acid .Chemical Reactions Analysis
3-Hydroxy-L-kynurenine is an active metabolite of tryptophan . It inhibits yeast and rat liver aldehyde dehydrogenase by 97% and 69%, respectively, when used at a concentration of 100 μM . It is also active against several bacteria and fungi .Physical And Chemical Properties Analysis
3-Hydroxy-L-kynurenine is a tryptophan metabolite . It is a hydrophilic yellow compound with a molecular weight of 224Da and a molecular formula of C10H12N2O4 .Aplicaciones Científicas De Investigación
Neuroprotective and Neurotoxic Properties
- 3-hydroxy-L-kynurenine (3-HK) has been identified as a metabolite with neurotoxic properties. It is involved in alterations of brain metabolite levels, particularly in conditions like neonatal asphyxia, indicating its significant role in brain reactions to oxygen deficits (Baran et al., 2001). Additionally, 3-HK has shown neurotoxic effects in adult insects, causing motor dysfunction and toxicity to insect neurons (Cerstiaens et al., 2003). Moreover, it induces neuronal cell death with apoptotic features in specific brain regions, suggesting its relevance in neurodegenerative disorders (Okuda et al., 1998).
Enzymatic Role in Insects
- In the silkworm, Bombyx mori, kynurenine 3-hydroxylase, which converts L-kynurenine to 3-HK, has been studied, revealing its crucial role in pupal-adult development (Ogawa & Hasegawa, 1975).
Role in Psychiatric Disorders
- 3-HK has been implicated in psychiatric disorders. A study found moderate to strong concordance between peripheral and central concentrations of 3-HK in psychiatric and other pathophysiological conditions, suggesting its potential as a biomarker (Skorobogatov et al., 2021).
Involvement in Oxidative Stress
- 3-HK and related kynurenines are linked to oxidative stress development in neuropathologies like Huntington's and Parkinson's disease. The oxidative stress induced by 3-HK is mainly due to reactive oxygen species generated during its oxidative dimerization (Zhuravlev et al., 2018).
Therapeutic Considerations
- Emerging knowledge about the kynurenine pathway, including 3-HK, points to new therapeutic strategies against neurodegenerative diseases. 3-HK's dual role in neurotoxicity and potential antioxidant properties are areas of interest (Bohár et al., 2015).
Role in Tryptophan Metabolism
- Kynurenine 3-monooxygenase, which converts L-kynurenine to 3-HK, plays a significant role in the tryptophan degradation pathway. Its solubilization and partial purification have been studied, highlighting its enzymatic importance (Okamoto & Hayaishi, 1969).
Photophysical Studies
- Photophysical studies on 3-HK have been conducted, particularly in relation to human lens constituents, to understand its potential impact on the integrity of the lens and associated photochemical effects (Dillon et al., 1990).
Impact on Inflammatory Pathology
- 3-HK treatment during the acute phase of Trypanosoma cruzi infection has been shown to control parasitemia and modulate the inflammatory response, indicating its potential in controlling inflammatory diseases (Knubel et al., 2011).
Safety And Hazards
Direcciones Futuras
Research suggests that the kynurenine pathway, which includes 3-Hydroxy-L-kynurenine, plays a pathogenic role in major psychiatric diseases like mood disorders and schizophrenia . Modulation of this pathway is currently being investigated in preclinical studies for its therapeutic potential . Furthermore, 3-Hydroxy-L-kynurenine has been found to have protective effects in experimental mouse models of psoriasis and nephrotoxic nephritis , suggesting potential future directions for research into its therapeutic uses.
Propiedades
IUPAC Name |
(2S)-2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c11-6(10(15)16)4-8(14)5-2-1-3-7(13)9(5)12/h1-3,6,13H,4,11-12H2,(H,15,16)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKPUUFAIGNJHC-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314352 | |
| Record name | 3-Hydroxy-L-kynurenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-3-Hydroxykynurenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-hydroxy-L-kynurenine | |
CAS RN |
606-14-4 | |
| Record name | 3-Hydroxy-L-kynurenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=606-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxykynurenine, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-L-kynurenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYKYNURENINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F459WK6M6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-3-Hydroxykynurenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



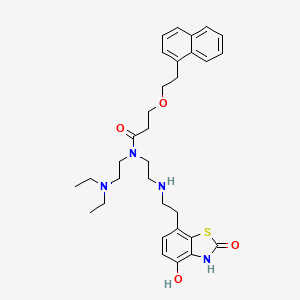
![(S)-5-(4-Hydroxy-4-methylisoxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1666217.png)
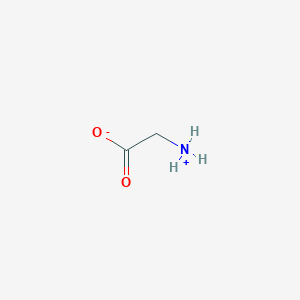
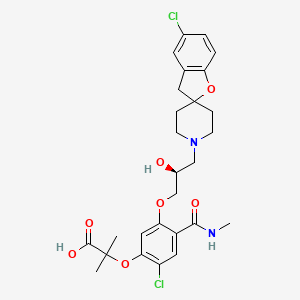
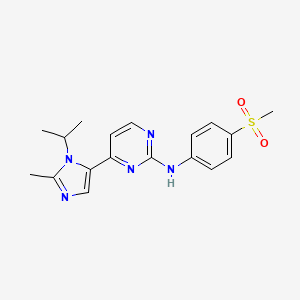
![3-[[(2R)-oxolan-2-yl]methyl]-2-sulfanylidene-7H-purin-6-one](/img/structure/B1666224.png)
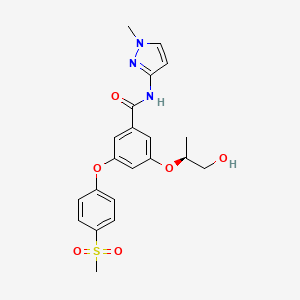
![6-[5-(3-Cyano-5-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine-3-carbonitrile](/img/structure/B1666227.png)
![N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide](/img/structure/B1666229.png)



![4-[(3-Chloro-4-{[(2r)-3,3,3-Trifluoro-2-Hydroxy-2-Methylpropanoyl]amino}phenyl)sulfonyl]-N,N-Dimethylbenzamide](/img/structure/B1666236.png)
